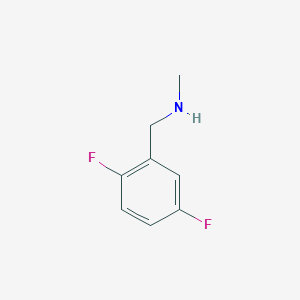

1-(2,5-difluorophenyl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOSWOWLAHIRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595540 | |

| Record name | 1-(2,5-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392691-70-2 | |

| Record name | 2,5-Difluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392691-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2,5-difluorophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2,5 Difluorophenyl N Methylmethanamine

Stereoselective Synthesis Approaches for 1-(2,5-difluorophenyl)-N-methylmethanamine Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to synthesize single enantiomers of 1-(2,5-difluorophenyl)-N-methylmethanamine is a significant area of research. These approaches can be broadly categorized into catalytic asymmetric methods, chiral auxiliary-mediated strategies, and biocatalytic transformations.

Asymmetric Catalysis in C-N Bond Formation for 1-(2,5-difluorophenyl)-N-methylmethanamine

Asymmetric catalysis offers an elegant and atom-economical route to chiral amines. The most common strategy is the asymmetric reductive amination of a prochiral ketone, in this case, 2,5-difluorophenyl methyl ketone. This transformation is typically achieved using a transition metal catalyst complexed with a chiral ligand.

Detailed research findings indicate that complexes of iridium, rhodium, and ruthenium with chiral diphosphine ligands are highly effective for the asymmetric reduction of imines or for direct reductive amination. For instance, catalysts derived from BINAP or its analogues can facilitate the hydrogenation of the C=N bond of the imine formed between 2,5-difluorophenyl methyl ketone and methylamine (B109427), yielding the target amine with high enantioselectivity. More recent developments include the use of synergistic bifunctional silver catalysts and copper-catalyzed systems, which have shown promise in a variety of asymmetric C-N bond-forming reactions. researchgate.netrsc.org Another frontier in asymmetric catalysis involves the use of chiral frustrated Lewis pairs (FLPs) for metal-free hydrogenation reactions, a field that has seen remarkable progress and offers potential for novel synthetic pathways. nih.gov

| Catalyst System | Chiral Ligand Type | Typical Substrate | Reported Enantiomeric Excess (ee) |

| [Rh(COD)Cl]₂ | (R)-BINAP | Aryl Methyl Ketone Imine | >95% |

| RuCl₂[(R)-xyl-BINAP] | Chiral Diphosphine | Aryl Ketone | >98% (for alcohol precursor) |

| Ir(I)-complex | Chiral Spiro Ligand | Aromatic Imine | up to 99% |

| Copper(I) Complex | Pybox Ligand | Sulfenamides (for S-N coupling) | up to 98% (by analogy) researchgate.net |

Chiral Auxiliary-Mediated Synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine

The use of a chiral auxiliary is a robust and well-established method for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct a diastereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.

A practical and effective auxiliary for this purpose is pseudoephenamine. nih.govharvard.edu The synthesis would begin by coupling 2,5-difluorophenylacetic acid with (1S,2S)-pseudoephenamine to form a chiral amide. Deprotonation of the α-carbon followed by methylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary, for example by reduction, would furnish the desired enantiomer of the target amine. Amides derived from pseudoephenamine are often highly crystalline, which facilitates purification by recrystallization and can lead to very high diastereomeric purity. harvard.edu Other powerful auxiliaries, such as Schöllkopf's bis-lactim ethers, have proven effective for establishing the α-carbon stereochemistry in amino acid synthesis, demonstrating the broad utility of this approach. nih.gov

Synthetic Sequence using a Chiral Auxiliary:

Attachment: 2,5-difluorophenylacetyl chloride is reacted with a chiral auxiliary like (1R,2R)-pseudoephenamine to form a stable amide.

Diastereoselective Alkylation: The amide is deprotonated with a strong base (e.g., LDA) and then treated with an electrophile. For the synthesis of a related structure, this step would create a new stereocenter.

Cleavage: The auxiliary is removed under specific conditions (e.g., acid hydrolysis or reduction) to release the enantiomerically pure target molecule.

Biocatalytic Transformations in the Synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine

Biocatalysis has emerged as a powerful tool for green and highly selective synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral 1-(2,5-difluorophenyl)-N-methylmethanamine, two main enzymatic strategies are particularly relevant: asymmetric reduction and transamination.

Ketoreductases (KREDs): A prochiral ketone, 2,5-difluorophenyl methyl ketone, can be asymmetrically reduced to the corresponding (R)- or (S)-1-(2,5-difluorophenyl)ethanol using a ketoreductase. These enzymes typically use a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. The resulting chiral alcohol can then be converted to the target amine via conventional chemical methods (e.g., mesylation followed by substitution with methylamine), with the stereocenter established by the enzyme.

Transaminases (TAs): Transaminases offer a more direct route, catalyzing the asymmetric synthesis of a chiral amine from a ketone. Using a transaminase with an appropriate amine donor (like isopropylamine), 2,5-difluorophenyl methyl ketone could be directly converted to either the (R)- or (S)-enantiomer of 1-(2,5-difluorophenyl)ethanamine. Subsequent N-methylation would yield the final product. The selection of either an (R)- or (S)-selective transaminase allows for precise control over the final product's stereochemistry. illinois.edu

| Enzyme Class | Transformation | Key Advantage | Typical Product Purity (ee) |

| Ketoreductase (KRED) | Prochiral Ketone → Chiral Alcohol | High selectivity, mild conditions | >99% |

| Transaminase (TA) | Prochiral Ketone → Chiral Amine | Direct amination, atom economy | >99% |

| Lipase | Racemic Amine → Enantiopure Amine | Kinetic resolution of racemate | >98% |

Development of Efficient Synthetic Routes for 1-(2,5-difluorophenyl)-N-methylmethanamine

Optimizing Reaction Conditions and Reagent Selection

The most direct synthesis of racemic 1-(2,5-difluorophenyl)-N-methylmethanamine is the reductive amination of 2,5-difluorobenzaldehyde (B1295323) with methylamine. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Optimization of this reaction involves the careful selection of the reducing agent. While sodium borohydride (B1222165) is effective, milder and more selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can be used in protic solvents and are less likely to reduce the starting aldehyde. Catalytic hydrogenation over a palladium or platinum catalyst is another clean and efficient method. A patent for a related compound details a reductive amination using methylamine and sodium borohydride in methanol (B129727), highlighting the industrial relevance of this method. google.com Further optimization involves controlling the pH, temperature, and stoichiometry to minimize side reactions and maximize the yield of the desired product. nih.gov

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Powerful, inexpensive, requires basic/neutral pH |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Mild, tolerant of acidic conditions, selective for imines |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Mild, stable in acid, but generates toxic HCN byproduct |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethyl Acetate (B1210297) | Clean (byproduct is water), scalable, requires pressure equipment |

Microwave-Assisted and Flow Chemistry Applications in 1-(2,5-difluorophenyl)-N-methylmethanamine Synthesis

Modern process technologies are being increasingly applied to streamline chemical synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the solvent and reactants. nih.gov For the synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine, the imine formation step can be significantly expedited, reducing reaction times from hours to minutes. dpkmr.edu.inscispace.comarkat-usa.org This rapid heating can also lead to cleaner reaction profiles and improved yields by minimizing the formation of thermal degradation byproducts. mdpi.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and ease of scalability. researchgate.netdoi.org A flow synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine could be designed where streams of 2,5-difluorobenzaldehyde and methylamine are mixed in a microreactor to rapidly form the imine. This stream would then pass through a heated column packed with a solid-supported catalyst (a packed-bed reactor) for immediate reduction. This integrated approach minimizes the handling of potentially unstable intermediates and allows for safe, automated, on-demand production.

Green Chemistry Principles in the Production of 1-(2,5-difluorophenyl)-N-methylmethanamine

The application of green chemistry principles to the synthesis of amines is a major focus of contemporary chemical research. rsc.orgbenthamdirect.com These principles aim to reduce waste, minimize energy consumption, and use safer, renewable materials.

Catalytic Routes: As mentioned, catalytic hydrogenation is inherently greener than stoichiometric methods. mdpi.comscirp.org The only byproduct is water, leading to a high atom economy. The development of more efficient and recyclable non-precious metal catalysts, such as those based on cobalt or nickel, further enhances the green credentials of this approach. mdpi.com

Biocatalysis: A significant advancement in green amine synthesis is the use of enzymes. mdpi.com Transaminases (TAs) are enzymes that can catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a carbonyl acceptor. researchgate.net In a potential biocatalytic route to 1-(2,5-difluorophenyl)-N-methylmethanamine, a transaminase could be used to convert 2,5-difluorobenzaldehyde into 2,5-difluorobenzylamine. This primary amine could then be selectively methylated in a subsequent step, potentially also using an enzymatic process. The advantages of biocatalysis are profound:

Mild Conditions: Reactions are typically run in water at or near room temperature and neutral pH.

High Selectivity: Enzymes offer excellent chemo-, regio-, and stereoselectivity, reducing byproduct formation.

Sustainability: Enzymes are biodegradable and derived from renewable resources.

The table below contrasts a conventional chemical synthesis with a potential green biocatalytic route.

| Feature | Conventional Chemical Route (STAB) | Green Biocatalytic Route (Hypothetical) |

| Reaction | One-pot reductive amination | Two-step: Transamination then N-methylation |

| Solvent | Chlorinated solvents (e.g., DCM) | Water |

| Reagents | NaBH(OAc)₃, Methylamine | Transaminase, Amino Donor, Methylating Agent |

| Byproducts | Borate salts, acetic acid | Depleted amino donor, minimal waste |

| Temperature | Room Temperature | Room Temperature |

| Waste Profile | Significant stoichiometric waste | Minimal, biodegradable waste |

Theoretical and Computational Investigations of 1 2,5 Difluorophenyl N Methylmethanamine

Quantum Chemical Calculations of Electronic Structure and Energetics of 1-(2,5-difluorophenyl)-N-methylmethanamine

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(2,5-difluorophenyl)-N-methylmethanamine. These methods offer a detailed view of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies of 1-(2,5-difluorophenyl)-N-methylmethanamine

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(2,5-difluorophenyl)-N-methylmethanamine, DFT calculations, potentially using a functional like B3LYP with a 6-311++G(d,p) basis set, can provide optimized molecular geometry and key electronic parameters. edu.krdnih.gov The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties. These fluorine atoms would lower the energy of the molecular orbitals and affect the charge distribution across the aromatic system.

The molecular electrostatic potential (MEP) map, derived from DFT calculations, would likely indicate that the most negative potential is localized around the nitrogen atom of the N-methylmethanamine group, highlighting it as a primary site for electrophilic attack. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic protons, would exhibit positive potential.

| Calculated Property | Predicted Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |

This table presents hypothetical DFT calculation results for 1-(2,5-difluorophenyl)-N-methylmethanamine, based on trends observed in similar fluorinated and aminated compounds.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, provide a rigorous framework for analyzing the electronic structure of 1-(2,5-difluorophenyl)-N-methylmethanamine. wiley.comdtic.mil Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for a highly accurate description of the molecular orbitals. unibo.it

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. For this molecule, the HOMO is expected to be primarily localized on the N-methylmethanamine moiety, particularly the nitrogen lone pair, which is characteristic of benzylamines. The LUMO is likely to be distributed over the difluorophenyl ring, specifically having a π* character. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energy Landscapes of 1-(2,5-difluorophenyl)-N-methylmethanamine

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations can be used to explore the conformational space of 1-(2,5-difluorophenyl)-N-methylmethanamine over time. nih.gov By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations and the transitions between them in a simulated environment, such as in a solvent.

Conformational searching algorithms, often used in conjunction with quantum mechanical calculations, can systematically or stochastically explore different torsional angles to identify low-energy conformers. For this molecule, key dihedral angles would include the C-C-N-C and the C-C-C-F angles. The results of such a search would likely show that staggered conformations around the C-N bond are energetically favored over eclipsed ones.

Potential Energy Surface Mapping and Vibrational Mode Analysis

A potential energy surface (PES) can be mapped by systematically varying key geometric parameters, such as the dihedral angle of the benzyl (B1604629) group relative to the amine substituent, and calculating the energy at each point. colostate.edu This mapping reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Vibrational mode analysis, typically performed after a geometry optimization, calculates the frequencies and characteristics of the molecular vibrations. scilit.comcapes.gov.brcolab.ws The infrared (IR) and Raman spectra can be predicted from these calculations. For 1-(2,5-difluorophenyl)-N-methylmethanamine, characteristic vibrational modes would include the N-H stretching of a secondary amine (if protonated), C-H stretching of the methyl and aromatic groups, C-N stretching, and the C-F stretching vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050-3150 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850-2980 | Stretching of C-H bonds in the methyl and methylene groups |

| C-N Stretch | 1180-1250 | Stretching of the carbon-nitrogen bond |

| C-F Stretch | 1100-1200 | Stretching of the carbon-fluorine bonds |

| Ring Bending | 1450-1600 | In-plane bending of the phenyl ring |

This table presents hypothetical vibrational frequencies for 1-(2,5-difluorophenyl)-N-methylmethanamine based on characteristic group frequencies for similar molecules.

Prediction of Reactivity and Reaction Pathways Involving 1-(2,5-difluorophenyl)-N-methylmethanamine

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for exploring potential reaction pathways.

The reactivity of 1-(2,5-difluorophenyl)-N-methylmethanamine is dictated by the interplay of its functional groups. The nitrogen atom of the N-methylmethanamine group, with its lone pair of electrons, is expected to be the primary nucleophilic center. However, the electron-withdrawing nature of the 2,5-difluorophenyl group will likely reduce this nucleophilicity compared to an unsubstituted benzylamine (B48309). researchgate.net

The aromatic ring is deactivated towards electrophilic substitution due to the two fluorine atoms. These substituents will direct incoming electrophiles to specific positions on the ring. Conversely, the ring is activated towards nucleophilic aromatic substitution, with the fluorine atoms acting as potential leaving groups. Computational models of reaction pathways, such as those for N-alkylation or reactions at the aromatic ring, can be constructed to determine activation energies and transition state geometries, thereby providing a deeper understanding of the molecule's chemical behavior. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) Theory Applications to 1-(2,5-difluorophenyl)-N-methylmethanamine Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 1-(2,5-difluorophenyl)-N-methylmethanamine, the electronic properties of the molecule are significantly influenced by the difluorophenyl group and the nitrogen atom of the amine. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which in turn affects the energy levels of the molecular orbitals. The nitrogen atom, with its lone pair of electrons, contributes to the HOMO.

Illustrative Data: FMO Properties of 1-(2,5-difluorophenyl)-N-methylmethanamine

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -8.5 | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |

The HOMO of 1-(2,5-difluorophenyl)-N-methylmethanamine is expected to be localized primarily on the nitrogen atom of the N-methylmethanamine group due to the lone pair of electrons. The LUMO is likely distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. This distribution suggests that the nitrogen atom is the primary site for nucleophilic attack, while the aromatic ring is susceptible to electrophilic attack.

Transition State Modeling for Chemical Transformations

Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding the rates of chemical reactions. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Modeling this fleeting state is crucial for predicting reaction pathways, activation energies, and ultimately, reaction rates.

For 1-(2,5-difluorophenyl)-N-methylmethanamine, several types of reactions can be envisaged where transition state modeling would be insightful. For instance, in an N-alkylation reaction, the nitrogen atom would act as a nucleophile, attacking an alkyl halide. The transition state for this SN2 reaction would involve the partial formation of a new carbon-nitrogen bond and the partial breaking of the carbon-halogen bond.

Computational chemistry provides powerful tools to locate and characterize transition states. These methods involve mapping the potential energy surface of a reaction to find the saddle point corresponding to the transition state. The geometric parameters and vibrational frequencies of the transition state can then be calculated to confirm its nature and to compute the activation energy of the reaction.

Illustrative Data: Hypothetical Transition State Parameters for N-methylation of 1-(2,5-difluorophenyl)-N-methylmethanamine with Methyl Iodide

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Activation Energy (Ea) | 15.2 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Imaginary Frequency | -350 | cm⁻¹ | A single negative frequency in the vibrational analysis, confirming a true transition state. |

| N-C Bond Length (forming) | 2.1 | Å | The distance between the nitrogen and the incoming methyl carbon in the transition state. |

| C-I Bond Length (breaking) | 2.5 | Å | The distance between the methyl carbon and the leaving iodide in the transition state. |

By modeling such transition states, one can gain a deeper understanding of the factors influencing the reactivity of 1-(2,5-difluorophenyl)-N-methylmethanamine, such as steric hindrance around the nitrogen atom and the electronic effects of the difluorophenyl group.

In Silico Screening and Molecular Docking Methodologies for Putative Chemical Interactions

In silico screening and molecular docking are powerful computational techniques used in drug discovery and materials science to predict the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein. rjptonline.orgnih.gov These methods are instrumental in identifying potential drug candidates by rapidly screening large libraries of compounds. mdpi.com

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. nih.gov

Given the presence of the amine group and the aromatic ring, 1-(2,5-difluorophenyl)-N-methylmethanamine could potentially interact with various biological targets. For example, it could be docked into the active site of enzymes where aromatic and hydrogen-bonding interactions are important for binding.

To illustrate this, we can consider a hypothetical docking study of 1-(2,5-difluorophenyl)-N-methylmethanamine against a putative protein target. The results would typically be presented in a table summarizing the binding affinity and key interactions.

Illustrative Data: Hypothetical Molecular Docking Results for 1-(2,5-difluorophenyl)-N-methylmethanamine

| Protein Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | -7.8 | Hydrogen bond with Asn181, Pi-Pi stacking with Tyr407, Halogen bond with Phe208 |

| Dopamine Transporter (DAT) | -7.2 | Hydrogen bond with Asp79, Hydrophobic interactions with Phe155, Val152 |

| Serotonin Transporter (SERT) | -6.9 | Hydrogen bond with Ser438, Aromatic-aromatic interaction with Phe335 |

The data in the table illustrates how molecular docking can provide detailed insights into the potential interactions of a compound. The binding affinity gives a quantitative measure of the strength of the interaction, while the description of the key interactions reveals the specific molecular forces at play, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms. rjptonline.org Such in silico analyses are invaluable for prioritizing compounds for further experimental testing. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Characterizing 1 2,5 Difluorophenyl N Methylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(2,5-difluorophenyl)-N-methylmethanamine, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum would reveal the number of different types of protons and their integration would indicate the relative number of protons of each type. The ¹³C NMR spectrum provides information on the different carbon environments. Due to the fluorine atoms, characteristic splitting patterns from ¹H-¹⁹F and ¹³C-¹⁹F coupling would be expected, providing key structural clues.

Based on established chemical shift principles, a hypothetical set of NMR data can be proposed to illustrate the expected spectral features. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes on Multiplicity |

|---|---|---|---|---|

| 1' | C | - | ~130 (dd) | Carbon attached to the side chain, shows coupling to F2 and F5. |

| 2' | C-F | - | ~158 (dd) | Fluorine-bearing carbon, shows large C-F coupling and smaller coupling to the other F. |

| 3' | C-H | ~7.0-7.2 (m) | ~115 (dd) | Aromatic proton and carbon, both coupled to adjacent F and H nuclei. |

| 4' | C-H | ~7.0-7.2 (m) | ~117 (dd) | Aromatic proton and carbon, coupled to adjacent F and H nuclei. |

| 5' | C-F | - | ~159 (dd) | Fluorine-bearing carbon, shows large C-F coupling and smaller coupling to the other F. |

| 6' | C-H | ~7.0-7.2 (m) | ~114 (dd) | Aromatic proton and carbon, coupled to adjacent F and H nuclei. |

| Methylene (B1212753) | CH₂ | ~3.8 (s) | ~55 | Benzylic protons, likely a singlet or narrow multiplet. |

| Methyl | CH₃ | ~2.4 (s) | ~35 | N-methyl protons, likely a singlet. |

| Amine | NH | Broad | - | Proton on nitrogen, often a broad signal that may exchange with solvent. |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond correlations between nuclei. github.ioyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.net For 1-(2,5-difluorophenyl)-N-methylmethanamine, a COSY spectrum would show correlations among the aromatic protons on the difluorophenyl ring, confirming their adjacency. No cross-peaks would be expected for the methylene (CH₂) and methyl (CH₃) protons if they appear as singlets, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹JCH). libretexts.orguvic.ca An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal. For instance, the signal around 3.8 ppm would show a cross-peak to the carbon signal at ~55 ppm, confirming the CH₂ group. This is crucial for distinguishing between the various aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). libretexts.org This is arguably the most powerful experiment for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The methylene protons (~3.8 ppm) correlating to the aromatic carbons C1', C2', and C6'.

The N-methyl protons (~2.4 ppm) correlating to the methylene carbon (~55 ppm).

The aromatic protons correlating to neighboring and distant carbons within the ring, further confirming their positions relative to the fluorine substituents.

For compounds in the pharmaceutical and materials science sectors, analyzing the solid form is as critical as the molecular structure. Solid-state NMR (ssNMR) is a key technique for this purpose, providing information on crystalline and amorphous forms, polymorphism, and intermolecular interactions. nih.gov

Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. nih.gov Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve resolution. nih.gov For 1-(2,5-difluorophenyl)-N-methylmethanamine, ¹³C and ¹⁵N ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in their crystal lattice and intermolecular packing. This is vital as polymorphs can have different physical properties.

Characterize Crystal Structure: ssNMR can provide information on the number of molecules in the asymmetric unit (Z') of a crystal and probe intermolecular distances and hydrogen bonding patterns, complementing data from X-ray diffraction. researchgate.net

Mass Spectrometry (MS) Techniques for Precise Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight and probing fragmentation patterns to support structural elucidation.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique, exact mass. For 1-(2,5-difluorophenyl)-N-methylmethanamine (C₈H₉F₂N), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of its protonated ion [M+H]⁺ to the calculated theoretical mass.

HRMS Data for Protonated 1-(2,5-difluorophenyl)-N-methylmethanamine

| Ion Formula | Calculated Monoisotopic Mass (Da) | Expected Observation |

|---|---|---|

| [C₈H₁₀F₂N]⁺ | 158.0776 | Precise mass confirmation within a narrow mass error window (e.g., < 5 ppm). |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the [M+H]⁺ ion) and inducing it to fragment via collision-induced dissociation (CID). dtic.milpurdue.edu The resulting product ions are then mass-analyzed, providing a fragmentation "fingerprint" that reveals structural information. chemrxiv.org

For protonated 1-(2,5-difluorophenyl)-N-methylmethanamine, the fragmentation pathways would likely be dominated by cleavages at the benzylic position, which is the weakest bond.

Plausible Fragmentation Pathways in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 158.08 | [C₇H₅F₂]⁺ | 127.04 | CH₅N | Benzylic C-N bond cleavage, forming a difluorobenzyl cation. |

| 158.08 | [C₈H₈F₂]⁺˙ | 156.06 | H₂N | Loss of the amino group. |

| 158.08 | [CH₅N]⁺ | 31.04 | C₇H₅F₂ | Benzylic C-C bond cleavage, retaining charge on the amine fragment. |

Analysis of these fragmentation patterns helps to confirm the connectivity between the difluorophenyl ring and the N-methylmethanamine side chain. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrations of molecules. semanticscholar.org These methods are complementary and provide a rapid, non-destructive means of identifying the functional groups present in a molecule. encyclopedia.pub

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of specific bonds. It is particularly sensitive to polar bonds like C=O, O-H, and N-H.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar, symmetric bonds, such as C=C and C-C bonds in aromatic rings. nih.gov

For 1-(2,5-difluorophenyl)-N-methylmethanamine, IR and Raman spectra would provide a characteristic fingerprint, with specific bands corresponding to its constituent functional groups.

Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H Stretch | Secondary Amine (salt) | ~2700-2250 (broad) | IR |

| C-H Stretch (Aromatic) | Aromatic Ring | ~3100-3000 | IR & Raman |

| C-H Stretch (Aliphatic) | CH₂ and CH₃ | ~2980-2850 | IR & Raman |

| C=C Stretch | Aromatic Ring | ~1600-1450 | Raman (strong), IR (medium) |

| C-F Stretch | Aryl Fluoride (B91410) | ~1270-1100 | IR (strong) |

| C-N Stretch | Alkyl Amine | ~1250-1020 | IR |

The combination of these techniques provides a robust confirmation of the presence of the difluorophenyl ring, the secondary amine, and the aliphatic side chain. biointerfaceresearch.com

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic techniques are indispensable for the analysis of pharmaceutical compounds, offering high-resolution separation, sensitive detection, and accurate quantification. For a chiral amine like 1-(2,5-difluorophenyl)-N-methylmethanamine, methods that can distinguish between enantiomers and detect trace-level impurities are critical for ensuring quality and understanding its properties. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two powerful and complementary techniques frequently employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, providing a robust platform for assessing the purity and determining the enantiomeric excess of chiral compounds such as 1-(2,5-difluorophenyl)-N-methylmethanamine. The development of a successful HPLC method hinges on the strategic selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve baseline separation of the enantiomers and any related impurities.

Chiral Stationary Phase (CSP) Selection: The separation of enantiomers is most effectively achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely successful for resolving a broad range of chiral molecules, including amines. nih.govmdpi.comnih.gov For 1-(2,5-difluorophenyl)-N-methylmethanamine, columns like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) would be primary candidates for initial screening. nih.gov These phases offer different chiral recognition mechanisms, and screening several types is a common strategy to find the optimal column for a specific separation. nih.gov

Mobile Phase Optimization: Both normal-phase and reversed-phase chromatography can be explored. In normal-phase mode, a mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often crucial to improve peak shape and reduce tailing for basic compounds like 1-(2,5-difluorophenyl)-N-methylmethanamine by masking residual silanol (B1196071) groups on the stationary phase. nih.govnih.gov

In reversed-phase mode, an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) are used. researchgate.netrjptonline.org This approach can be advantageous for the simultaneous analysis of the main compound and its more polar impurities. nih.gov Method development involves optimizing the ratio of the organic modifier to the aqueous phase, the pH of the buffer, and the column temperature to achieve the desired resolution and analysis time. researchgate.netpensoft.net

Detection and Quantification: A UV detector is commonly used for quantification, with the detection wavelength set to a maximum absorbance of the 2,5-difluorophenyl chromophore. nih.govnih.gov Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the method is accurate, precise, linear, and robust for its intended purpose. rjptonline.orgjmpas.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer and other potential impurities. nih.gov The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Pre-column Derivatization: An alternative to direct chiral separation is pre-column derivatization with a chiral reagent to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral HPLC column (e.g., a C18 column). nih.govmdpi.com While this adds a step to sample preparation, it can be a useful strategy if direct chiral methods prove difficult.

Interactive Data Table: Proposed HPLC Method Parameters for Purity and Enantiomeric Excess Analysis

| Parameter | Normal-Phase Method | Reversed-Phase Method |

|---|---|---|

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 150 mm) nih.gov | Lux Cellulose-2 (cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 4.6 x 250 mm) nih.gov |

| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v + 0.1% DEA) nih.gov | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v) pensoft.net |

| Flow Rate | 0.8 - 1.2 mL/min nih.govnih.gov | 1.0 mL/min pensoft.net |

| Column Temperature | 20 - 30 °C nih.govnih.gov | 30 °C pensoft.net |

| Detection | UV at approx. 260 nm | UV at approx. 260 nm |

| Injection Volume | 10 µL nih.govnih.gov | 10 µL nih.gov |

| Purpose | Enantiomeric Excess Determination | Purity and Enantiomer Analysis |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. For amines like 1-(2,5-difluorophenyl)-N-methylmethanamine, which possess polar functional groups, chemical derivatization is a common strategy to enhance volatility, improve chromatographic peak shape, and increase thermal stability. shimadzu.comnih.gov

Derivatization: The primary and secondary amine functionalities in the molecule can lead to poor peak shape and adsorption on the GC column. shimadzu.com Derivatization with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), is an effective approach. shimadzu.comresearchgate.net These reagents react with the amine to form stable, volatile fluoroacyl derivatives that are well-suited for GC analysis. This process not only improves chromatographic performance but also introduces specific mass fragments that can aid in structural confirmation by mass spectrometry. researchgate.net The derivatization reaction is typically straightforward and can often be performed directly in an appropriate solvent like ethyl acetate (B1210297) or acetonitrile prior to injection. nih.goviu.edu

Chromatographic Separation: A standard non-polar or mid-polarity capillary column, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for separating the derivatized analyte from other components in the sample matrix. The GC oven temperature program is optimized to ensure efficient separation and reasonable analysis times, starting at a lower temperature and ramping to a higher final temperature to elute the derivatized compound. iu.edu

Mass Spectrometric Detection and Trace Analysis: The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, the derivatized molecule will fragment in a predictable pattern, producing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net For trace analysis, selected ion monitoring (SIM) can be employed. By monitoring only a few characteristic ions of the target analyte rather than scanning the full mass range, the signal-to-noise ratio is significantly increased, allowing for very low limits of detection (LOD) and quantification (LOQ). nih.gov This is particularly useful for identifying and quantifying trace-level impurities or for analyzing the compound in complex biological matrices.

The use of an internal standard, ideally a deuterated analog of the analyte, is recommended for accurate quantification to compensate for any variability in the derivatization and injection process. nih.gov

Interactive Data Table: Proposed GC-MS Method Parameters for Trace Analysis

| Parameter | Value/Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) shimadzu.comresearchgate.net |

| Derivatization Solvent | Ethyl Acetate or Acetonitrile nih.goviu.edu |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) iu.edu |

| Inlet Temperature | 270 °C iu.edu |

| Oven Program | Initial 45-70°C, hold for 1-2 min, ramp at 20°C/min to 250-280°C, hold for 1-2 min nih.goviu.edu |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for trace quantification) nih.gov |

| Purpose | Identification of volatile derivatives, trace impurity analysis |

Chemical Reactivity and Derivatization Studies of 1 2,5 Difluorophenyl N Methylmethanamine

Amine Functional Group Transformations and Conversions

The secondary amine moiety is a key site for derivatization, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Sulfonylation Reactions of the Amine Moiety

As a typical secondary amine, 1-(2,5-difluorophenyl)-N-methylmethanamine is expected to react readily with acylating and sulfonylating agents. libretexts.orglibretexts.org

Acylation: The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding N,N-disubstituted amide. libretexts.org The base serves to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base affords stable sulfonamides. expertsmind.comorganic-chemistry.org This reaction, often referred to as the Hinsberg test for primary and secondary amines, produces a solid sulfonamide derivative from secondary amines. expertsmind.com The reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org Various catalysts, such as indium or diarylborinic acid, can facilitate the sulfonylation of less reactive or sterically hindered amines. organic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Example Product Name | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Amide | N-(2,5-difluorobenzyl)-N-methylacetamide | Triethylamine, CH₂Cl₂, 0°C to RT |

| Benzoyl Chloride | Amide | N-(2,5-difluorobenzyl)-N-methylbenzamide | Pyridine, 0°C to RT |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(2,5-difluorobenzyl)-N-methyl-4-methylbenzenesulfonamide | Aqueous NaOH or Pyridine, RT |

| Benzenesulfonyl Chloride | Sulfonamide | N-(2,5-difluorobenzyl)-N-methylbenzenesulfonamide | Aqueous base, RT |

Alkylation and Reductive Amination Pathways of 1-(2,5-difluorophenyl)-N-methylmethanamine

Alkylation: Direct alkylation of 1-(2,5-difluorophenyl)-N-methylmethanamine with alkyl halides can be used to synthesize tertiary amines. However, this method can be complicated by the potential for the product tertiary amine to be further alkylated, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org This over-alkylation occurs because the resulting tertiary amine can still compete with the starting secondary amine as a nucleophile. acs.org

Reductive Amination: A more controlled and widely used method for preparing tertiary amines from secondary amines is reductive amination. stackexchange.comechemi.com This process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. stackexchange.com This method avoids the issue of over-alkylation common in direct alkylation. stackexchange.comechemi.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that is effective under slightly acidic conditions. stackexchange.comorganic-chemistry.org Other systems, such as those using an iridium catalyst with a silane (B1218182) reducing agent, have also been developed for the efficient reductive alkylation of secondary amines. acs.org

Table 2: Reductive Amination of 1-(2,5-difluorophenyl)-N-methylmethanamine

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | Sodium Triacetoxyborohydride (STAB) | N-(2,5-difluorobenzyl)-N,N-dimethylamine |

| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | N-(2,5-difluorobenzyl)-N-isopropyl-N-methylamine |

| Cyclohexanone | Iridium complex / Polymethylhydrosiloxane (PMHS) | N-cyclohexyl-N-(2,5-difluorobenzyl)-N-methylamine |

Aromatic Ring Functionalization and Substitution Chemistry

Electrophilic Aromatic Substitution Reactions on the Difluorophenyl Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex, and the rate-determining step is the formation of this intermediate. uci.edu

For 1-(2,5-difluorophenyl)-N-methylmethanamine, the positions available for substitution are C3, C4, and C6.

Directing Effects: The two fluorine atoms are ortho-, para-directors and deactivating. uci.edu The fluorine at C2 directs to C3 and C6. The fluorine at C5 directs to C4 and C6. The N-methylmethanamine group at C1 is an ortho-, para-director and activating. It directs towards C2 and C4.

Predicted Regioselectivity: The combined effects suggest that incoming electrophiles will preferentially substitute at the C4 and C6 positions. The C4 position is para to the activating benzylamine (B48309) group and ortho to the C5 fluorine. The C6 position is ortho to the benzylamine group and ortho to the C2 fluorine. The precise ratio of products would depend on the specific electrophile and reaction conditions.

Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Halogenation: Typically requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions are generally difficult on strongly deactivated rings, and the presence of the amine group can further complicate the reaction by coordinating with the Lewis acid catalyst. uci.edu

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netyoutube.comyoutube.com To utilize the difluorophenyl ring of 1-(2,5-difluorophenyl)-N-methylmethanamine in these reactions, it would typically first need to be halogenated (e.g., brominated or iodinated) at one of the available positions (C3, C4, or C6) to create an aryl halide. This aryl halide can then serve as the electrophilic partner in the coupling reaction.

Suzuki Coupling: Involves the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com This is a versatile method for forming biaryl compounds.

Heck Coupling: Pairs an aryl halide with an alkene to form a substituted alkene, also using a palladium catalyst and a base.

Sonogashira Coupling: Creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com

Table 3: Potential Cross-Coupling Reactions of a Halogenated Derivative Assuming prior bromination at the C4-position to yield 1-(4-bromo-2,5-difluorophenyl)-N-methylmethanamine

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted Alkene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne |

Stereochemical Stability and Epimerization Studies of Chiral Analogs of 1-(2,5-difluorophenyl)-N-methylmethanamine

The parent molecule, 1-(2,5-difluorophenyl)-N-methylmethanamine, is achiral as there is no stereocenter. However, substitution at the benzylic carbon (the carbon connecting the phenyl ring and the nitrogen atom) can introduce chirality. For instance, the synthesis of an analog like 1-(2,5-difluorophenyl)-N-methylethanamine would create a stereogenic center at the benzylic position.

The stereochemical stability of such chiral benzylic amines is an important consideration. researchgate.netnih.gov Racemization or epimerization (in the case of diastereomers) can occur, particularly under conditions that facilitate the formation of an intermediate that loses its stereochemical information, such as a planar iminium ion or a carbocation. beilstein-journals.org

Studies on similar chiral benzylamines and phenethylamines indicate that the stability of the stereocenter can be influenced by several factors: nih.govwikipedia.org

pH: Both acidic and basic conditions can promote racemization. Acidic conditions can lead to protonation and subsequent elimination/addition sequences, while basic conditions can facilitate deprotonation at the benzylic position if an adjacent electron-withdrawing group is present.

Solvent: The polarity and nature of the solvent can influence the stability of charged intermediates involved in racemization pathways. nih.gov

Temperature: Higher temperatures generally increase the rate of epimerization or racemization by providing the necessary activation energy to overcome the energy barrier for stereochemical inversion.

The configurational stability of a chiral analog, such as (R)- or (S)-1-(2,5-difluorophenyl)-N-methylethanamine, would need to be evaluated experimentally under various conditions (e.g., using HPLC on a chiral stationary phase) to determine its suitability for applications where stereochemical purity is critical. researchgate.netnih.gov

Investigation of Reaction Mechanisms Involving 1-(2,5-difluorophenyl)-N-methylmethanamine as a Reactant or Intermediate

The chemical behavior of 1-(2,5-difluorophenyl)-N-methylmethanamine, also known as N-methyl-2,5-difluorobenzylamine, is characterized by the reactivity of its secondary amine functionality and the electronic nature of the difluorinated benzene (B151609) ring. As a secondary amine, it readily participates in a variety of fundamental organic reactions, including nucleophilic substitution, acylation, and alkylation. These reactions allow for its use as a versatile building block in the synthesis of more complex molecules. The presence of two fluorine atoms on the phenyl ring significantly influences the compound's electronic properties and reactivity.

A primary method for the synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine involves the reductive amination of 2,5-difluorobenzaldehyde (B1295323) with methylamine (B109427). This reaction proceeds through the initial formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine. This process is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism Description |

|---|---|---|---|---|

| 1 | 2,5-Difluorobenzaldehyde, Methylamine | Mild acid catalyst (e.g., acetic acid) | N-(2,5-difluorobenzylidene)methanamine (Imine) | The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. This is followed by dehydration to form the imine intermediate. |

| 2 | N-(2,5-difluorobenzylidene)methanamine | Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH4), Hydrogen with a metal catalyst) | 1-(2,5-difluorophenyl)-N-methylmethanamine | The imine is reduced by a hydride transfer from the reducing agent to the carbon of the C=N double bond, followed by protonation of the resulting anion to yield the final secondary amine product. nih.gov |

Once formed, 1-(2,5-difluorophenyl)-N-methylmethanamine serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its secondary amine group is a key site for derivatization. One of the most significant applications is in the formation of amide bonds, a common linkage in many drug molecules. For instance, it is a plausible precursor in the synthesis of complex structures like Kinesin Spindle Protein (KSP) inhibitors. nih.govlookchem.com The synthesis of such complex molecules often involves the coupling of an amine with a carboxylic acid or its activated derivative.

The N-acylation of 1-(2,5-difluorophenyl)-N-methylmethanamine with a suitable carboxylic acid derivative, for example, an acyl chloride or an activated ester, proceeds via a nucleophilic acyl substitution mechanism. This reaction is fundamental to building larger molecular frameworks.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanism Description |

|---|---|---|---|---|

| 1 | 1-(2,5-difluorophenyl)-N-methylmethanamine, Acyl Chloride (R-COCl) | Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl | Tetrahedral Intermediate | The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. researchgate.net |

| 2 | Tetrahedral Intermediate | Spontaneous | N-(2,5-difluorobenzyl)-N-methylacetamide derivative (Amide) | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base then removes the proton from the nitrogen, yielding the stable amide product. |

The reactivity of the aromatic ring itself can also be exploited. While the fluorine atoms are deactivating towards electrophilic aromatic substitution, they can direct incoming electrophiles to specific positions on the ring under forcing conditions. Conversely, the fluorine atoms can activate the ring towards nucleophilic aromatic substitution, providing another avenue for derivatization. The interplay between the reactivity of the secondary amine and the substituted phenyl ring makes 1-(2,5-difluorophenyl)-N-methylmethanamine a valuable and versatile intermediate in medicinal chemistry and organic synthesis.

Applications of 1 2,5 Difluorophenyl N Methylmethanamine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems Utilizing 1-(2,5-difluorophenyl)-N-methylmethanamine

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and functional materials. nih.govnih.gov The synthesis of these ring systems often relies on the cyclization of appropriately substituted acyclic precursors. 1-(2,5-difluorophenyl)-N-methylmethanamine, as a derivative of phenylethylamine, is a prime candidate for constructing various heterocyclic frameworks, particularly those containing isoquinoline (B145761) or related ring systems. wikipedia.org

One of the classic methods for synthesizing tetrahydroisoquinolines is the Pictet-Spengler reaction. kpi.uaresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to close the ring. mdpi.comscispace.com Given that 1-(2,5-difluorophenyl)-N-methylmethanamine is a substituted β-phenylethylamine, it can be proposed as a substrate for this reaction. For instance, its reaction with an aldehyde, such as acetaldehyde, under acidic conditions would be expected to yield a substituted tetrahydroisoquinoline. The fluorine atoms on the aromatic ring would influence the reactivity and regioselectivity of the cyclization step.

Plausible Pictet-Spengler Reaction

| Reactant A | Reactant B | Product | Reaction Type |

|---|

Similarly, this amine can be envisioned as a precursor for quinoline (B57606) synthesis. Methods like the Doebner-von Miller reaction or the Combes quinoline synthesis utilize anilines and carbonyl compounds to build the quinoline core. researchgate.net While 1-(2,5-difluorophenyl)-N-methylmethanamine is not an aniline (B41778) itself, its structural motifs are found in more complex precursors for quinoline-based drugs, highlighting the importance of the difluorophenyl group in the synthesis of bioactive heterocycles. google.comresearchgate.net The synthesis of complex pyrrole (B145914) and pyrrolidine (B122466) derivatives containing a 2,5-difluorophenyl moiety has been reported in the context of developing potent enzyme inhibitors, further underscoring the value of this structural unit in creating medicinally relevant heterocycles. nih.govacs.orggoogle.com

Role in Ligand Synthesis for Catalysis and Coordination Chemistry

The secondary amine functionality of 1-(2,5-difluorophenyl)-N-methylmethanamine makes it a suitable starting material for the synthesis of various ligands for coordination chemistry and catalysis. Schiff base ligands, formed by the condensation of a primary or secondary amine with an aldehyde or ketone, are among the most versatile and widely studied classes of ligands. researchgate.netnih.gov These ligands can coordinate with a wide range of metal ions to form stable complexes with applications in catalysis, materials science, and biological systems. scispace.commdpi.com

A plausible synthetic route involves the reaction of 1-(2,5-difluorophenyl)-N-methylmethanamine with a suitable carbonyl compound, such as salicylaldehyde (B1680747) or its derivatives. The resulting Schiff base ligand would possess both nitrogen and oxygen donor atoms, making it an excellent chelating agent for transition metals.

Representative Schiff Base Ligand Synthesis

| Amine Component | Carbonyl Component | Potential Ligand Product |

|---|

The coordination complexes formed from such ligands with metals like copper, nickel, cobalt, or zinc are known to be effective catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comgoogle.com The fluorine atoms on the phenyl ring of the ligand can modulate the electronic properties of the metal center, thereby fine-tuning its catalytic activity and selectivity. researchgate.net For example, the electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal center, potentially increasing its catalytic efficiency in reactions like the oxidation of alkenes or alcohols. mdpi.com

Potential Catalytic Applications of Derived Metal Complexes

| Metal Ion | Ligand Type | Potential Catalytic Reaction | Reference |

|---|---|---|---|

| Co(II) | Schiff Base | Oxidation of Alkenes | scispace.commdpi.com |

| Cu(II) | Schiff Base | Oxidation of Styrene | mdpi.com |

| Mn(II) | Schiff Base | Selective Cyclohexene Oxidation | mdpi.com |

Precursor in Advanced Materials Science Research and Polymer Chemistry

The incorporation of fluorine into polymers is a well-established strategy for developing advanced materials with unique and desirable properties. google.comrsc.org Fluorinated polymers often exhibit high thermal stability, chemical resistance, low surface energy, and low dielectric constants, making them suitable for applications in aerospace, electronics, and coatings. kpi.uarsc.orgmdpi.com These polymers are typically synthesized from fluorinated monomers.

While 1-(2,5-difluorophenyl)-N-methylmethanamine is a monoamine, it can serve as a key precursor for the synthesis of monomers suitable for polymerization. For example, it could be chemically modified to introduce a second reactive group, such as another amine or a carboxylic acid, to create a fluorinated diamine or amino acid monomer. Such monomers could then be used in polycondensation reactions with dianhydrides or dicarboxylic acids to produce fluorinated polyimides or polyamides, respectively. researchgate.netmdpi.com

The presence of the 2,5-difluorophenyl group in the polymer backbone would be expected to impart properties characteristic of fluoropolymers.

Potential Properties of Polymers Incorporating the 1-(2,5-difluorophenyl) Moiety

| Property | Expected Effect of Fluorination | Rationale |

|---|---|---|

| Thermal Stability | Increased | High C-F bond energy |

| Dielectric Constant | Decreased | Reduced electronic polarizability due to fluorine |

| Solubility | Improved in organic solvents | Disruption of polymer chain packing |

Furthermore, 1-(2,5-difluorophenyl)-N-methylmethanamine could potentially be used as an end-capping agent in polymerization reactions. By reacting with the growing polymer chain, it would introduce a fluorinated terminal group. This modification can be used to tailor the surface properties of the material, such as increasing its hydrophobicity and lowering its surface energy, without altering the bulk properties of the polymer. This approach is valuable for creating materials with specialized surface characteristics for applications like anti-fouling coatings or low-friction surfaces.

Table of Compounds

| Compound Name |

|---|

| 1-(2,5-difluorophenyl)-N-methylmethanamine |

| Acetaldehyde |

| 1,2-Dimethyl-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline |

| Salicylaldehyde |

| 2-(((2,5-difluorobenzyl)(methyl)amino)methyl)phenol |

| Copper |

| Nickel |

| Cobalt |

| Zinc |

| Iron |

| Styrene |

| Cyclohexene |

| N-benzylacetamide |

| Isoquinolines |

| Pyrroles |

| Pyrrolidines |

| Quinolines |

Future Research Directions and Unexplored Avenues for 1 2,5 Difluorophenyl N Methylmethanamine Research

Development of Novel and Sustainable Synthetic Pathways for 1-(2,5-difluorophenyl)-N-methylmethanamine Analogs

The synthesis of fluorinated amines is a cornerstone of drug discovery. alfa-chemistry.com For analogs of 1-(2,5-difluorophenyl)-N-methylmethanamine, future research will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies.

Key Research Thrusts:

Mechanochemical Synthesis: A solvent-free mechanochemical method, which involves the manual or mechanical grinding of substrates, has proven effective for synthesizing fluorinated imines from fluorinated benzaldehydes and benzylamines. mdpi.com This approach offers short reaction times and high yields, presenting a sustainable alternative to traditional solvent-based methods. mdpi.comscielo.br Future work could adapt this technique for the reductive amination step to directly produce 1-(2,5-difluorophenyl)-N-methylmethanamine analogs.

Utilization of Benign C1 Sources: Recent strategies have employed carbon dioxide (CO₂) and carbon disulfide (CS₂) as benign C1 sources for creating fluorinated amine derivatives like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides. nih.gov Exploring the application of these C1 sources in reactions with 2,5-difluorobenzyl precursors could lead to novel and more environmentally friendly synthetic routes.

PFAS-Free Fluorination: Growing environmental concerns necessitate the avoidance of per- and polyfluoroalkyl substances (PFAS) in chemical synthesis. sciencedaily.com Research into developing synthesis protocols that use simple fluoride (B91410) sources, such as caesium fluoride, to introduce fluorine atoms is critical. sciencedaily.com Applying these PFAS-free methods to the synthesis of the difluorophenyl ring system would be a significant step towards greener production.

Hydrogenation of Nitro Precursors: The reduction of fluorine-containing nitro compounds via catalytic hydrogenation is a well-established and economical method for producing fluorinated amines. alfa-chemistry.com Future research could optimize catalysts and reaction conditions for the hydrogenation of 1-(dihalomethyl)-2,5-difluoro-nitrobenzene derivatives as a scalable pathway to the target amine.

Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby accelerating the design of new compounds with desired properties. frontiersin.org For 1-(2,5-difluorophenyl)-N-methylmethanamine and its analogs, computational modeling can offer deep insights into their chemical nature.

Key Research Thrusts:

Molecular Dynamics (MD) Simulations: MD simulations are valuable for evaluating the stability of a compound and its interactions with biological targets over time. frontiersin.org For potential pharmaceutical applications, simulating the behavior of 1-(2,5-difluorophenyl)-N-methylmethanamine analogs within the binding site of a target receptor can predict binding affinity and complex stability. chapman.edu

Structure-Activity Relationship (SAR) Modeling: By computationally modeling a series of related analogs, researchers can build robust SAR models. nih.govplos.org These models can identify key structural features, such as the impact of the fluorine atoms or the N-methyl group, that are crucial for a specific activity, guiding the synthesis of more potent and selective compounds. nih.govnih.gov For example, studies on phenethylamine (B48288) derivatives have shown that halogen groups on the phenyl ring can have a positive effect on binding affinity to certain receptors. nih.gov

Exploration of Further Green Chemistry Applications in its Synthesis and Utilization

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.net The synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine provides multiple opportunities for green innovation.

Key Research Thrusts:

Electrochemical Synthesis: Electrochemical methods can replace traditional oxidizing or reducing agents, often proceeding under mild conditions without the need for stoichiometric chemical reagents. rsc.org Developing an electrochemical route for the C-N bond formation or the initial synthesis of the difluorophenyl precursor could offer a more sustainable and atom-economical process.

Catalytic Approaches: The use of catalysts, rather than stoichiometric reagents, is a core principle of green chemistry. researchgate.net Future work should focus on discovering and optimizing reusable, heterogeneous catalysts for the key synthetic steps, such as the reductive amination of 2,5-difluorobenzaldehyde (B1295323). This would simplify product purification and reduce chemical waste.

Solvent-Free and Alternative Solvents: As demonstrated by mechanochemistry, eliminating solvents is a highly effective green strategy. mdpi.comscielo.br Where solvents are necessary, the use of safer, bio-based, or recyclable solvents should be explored.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) or in a cascade (tandem reaction) can significantly reduce waste, energy consumption, and processing time. nih.gov A future goal could be to develop a tandem reaction that combines the formation of the difluorophenyl precursor with the subsequent amination step.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical research increasingly relies on automation and miniaturization to accelerate discovery. cam.ac.uknih.gov Integrating the synthesis of 1-(2,5-difluorophenyl)-N-methylmethanamine analogs into these platforms can rapidly expand the accessible chemical space.

Key Research Thrusts:

High-Throughput Experimentation (HTE) for Reaction Optimization: HTE platforms allow for the simultaneous screening of hundreds of reaction conditions (catalysts, solvents, bases, temperatures) in a resource-efficient manner. cam.ac.uknih.gov This technology could be used to rapidly identify the optimal conditions for synthesizing a library of analogs, a process that would be prohibitively slow and costly using traditional methods. purdue.edu

Automated Synthesis Modules: Automated synthesis platforms, which are well-developed for applications like radiochemistry, can perform complex, multi-step syntheses with high precision and reproducibility. nih.gov A dedicated module could be designed for the synthesis of fluorinated benzylamines, enabling the on-demand production of various analogs for screening purposes.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processing. purdue.edu Translating the key synthetic steps for 1-(2,5-difluorophenyl)-N-methylmethanamine to a flow chemistry setup would facilitate safer handling of reactive intermediates and allow for easier scaling of production.

Investigation of Unconventional Chemical Reactivity and Transformation Pathways

Beyond established synthetic routes, exploring novel and unconventional reactions can lead to new molecular architectures and a deeper understanding of chemical reactivity.

Key Research Thrusts:

C-F Bond Functionalization: While the carbon-fluorine bond is famously strong, recent research has demonstrated methods for its selective activation and functionalization. acs.org A particularly intriguing avenue is the controlled didefluorination of highly fluorinated precursors to yield partially fluorinated intermediates. acs.org Investigating such pathways could provide novel entry points to difluorinated structures like the one in the title compound from more heavily fluorinated starting materials.

Novel Cyclization Strategies: Using the 1-(2,5-difluorophenyl)-N-methylmethanamine scaffold as a building block, researchers could explore tandem reactions that form new heterocyclic rings. For instance, reactions involving the amine and an ortho-position on the phenyl ring could lead to novel fluorinated heterocycles with potential biological activity. nih.gov

N-Dealkylation and Re-functionalization: The N-methyl group is a site for potential transformation. The selective removal of this group (N-demethylation) is an important transformation in chemistry. nih.gov Exploring enzymatic or catalytic N-dealkylation of the title compound could produce the corresponding primary amine, 1-(2,5-difluorophenyl)methanamine, which could then be re-functionalized with different alkyl or functional groups, greatly expanding the diversity of accessible analogs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2,5-difluorophenyl)-N-methylmethanamine, and how are they experimentally determined?

- Answer : The compound's molecular formula is C₁₃H₁₁F₂N (molecular weight: 219.23 g/mol ), derived from structural analogs like N-(2,5-difluorophenyl)benzenemethanamine . Key properties include:

| Property | Method | Reference |

|---|---|---|